molecular formula C9H9IO4 B8347289 4-Iodo-2,6-dimethoxybenzoic acid

4-Iodo-2,6-dimethoxybenzoic acid

Cat. No.: B8347289
M. Wt: 308.07 g/mol
InChI Key: BPFJEXIIBIBQNG-UHFFFAOYSA-N
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Description

4-Iodo-2,6-dimethoxybenzoic acid is a halogenated aromatic carboxylic acid characterized by methoxy groups at the 2- and 6-positions and an iodine substituent at the 4-position of the benzene ring. This compound is primarily utilized in mechanistic studies of halogen migration and as a synthetic intermediate in organic chemistry. Its synthesis involves iodination of veratraldehyde (3,4-dimethoxybenzaldehyde) using iodine and silver trifluoroacetate, followed by oxidation of the aldehyde moiety to the carboxylic acid . The iodine atom's large atomic radius and polarizability make this compound distinct in reactivity compared to its chloro- or bromo-substituted analogs.

Properties

Molecular Formula

C9H9IO4

Molecular Weight

308.07 g/mol

IUPAC Name

4-iodo-2,6-dimethoxybenzoic acid

InChI

InChI=1S/C9H9IO4/c1-13-6-3-5(10)4-7(14-2)8(6)9(11)12/h3-4H,1-2H3,(H,11,12)

InChI Key

BPFJEXIIBIBQNG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1C(=O)O)OC)I

Origin of Product

United States

Comparison with Similar Compounds

4-Bromo-2,6-dimethoxybenzoic Acid

  • Molecular Formula : C₉H₉BrO₄
  • Molecular Weight : 261.06 g/mol
  • Melting Point : 146–148°C
  • Key Differences :
    • The bromine substituent introduces smaller steric bulk and higher electronegativity compared to iodine, leading to milder halogen migration tendencies under thermal or acidic conditions.
    • Used in studies to verify halogen orientation during rearrangement reactions, demonstrating lower stability in intermediates compared to the iodo analog .

2,6-Dimethoxybenzoic Acid

  • Molecular Formula : C₉H₁₀O₄
  • Molecular Weight : 182.18 g/mol
  • Key Differences: Lacks a halogen substituent, making it less reactive in electrophilic substitution or halogen migration reactions. Synthesized via hydrolysis of 2,6-dimethoxybenzonitrile under strong alkaline conditions, yielding a carboxylic acid derivative. Treatment with AlCl₃ in chlorobenzene converts it to resorcinol, highlighting its utility in producing simpler phenolic compounds .

3-Iodo-2,6-dimethylbenzoic Acid

  • Molecular Formula : C₉H₉IO₂
  • Molecular Weight : 276.07 g/mol
  • Key Differences :
    • Structural isomer with iodine at the 3-position and methyl groups instead of methoxy. The methyl groups reduce electron-donating effects, altering acidity (predicted pKa ~3.51) and solubility compared to methoxy-substituted analogs .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Applications
4-Iodo-2,6-dimethoxybenzoic acid C₉H₉IO₄ 308.07 Not reported Halogen migration studies, synthetic intermediate
4-Bromo-2,6-dimethoxybenzoic acid C₉H₉BrO₄ 261.06 146–148 Rearrangement mechanism analysis
2,6-Dimethoxybenzoic acid C₉H₁₀O₄ 182.18 207–208 (amide) Resorcinol production
3-Iodo-2,6-dimethylbenzoic acid C₉H₉IO₂ 276.07 Not reported Structural isomer studies

Reactivity and Mechanistic Insights

  • Halogen Migration : The iodine atom in this compound undergoes migration under milder conditions compared to bromine due to weaker C–I bonds and larger atomic size, facilitating isolation of intermediates in rearrangement studies .
  • Electrophilic Substitution : Methoxy groups direct electrophiles to the 4-position, but iodine's presence alters reaction pathways, as seen in its use for synthesizing diazenes in photochemical applications .

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